molecular formula C10H10O4 B021809 Isoferulic Acid CAS No. 537-73-5

Isoferulic Acid

Cat. No.: B021809
CAS No.: 537-73-5
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-HWKANZROSA-N
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Description

Isoferulic acid ((E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid) is a natural phenolic compound and a key bioactive ingredient found in plants such as Cimicifuga species . It serves as a versatile scaffold for investigating multiple therapeutic pathways due to its potent antioxidant, anti-inflammatory, and anti-glycative properties. Research Applications and Mechanisms: • Oncology Research : this compound demonstrates significant anti-proliferative effects in hematologic malignancy models. Studies on leukemia cell lines (Jurkat, K562, Raji) show that it induces cell cycle arrest at the G2/M phase and promotes apoptosis by increasing levels of cleaved caspase-3 and cleaved PARP, and attenuating phosphorylation of Akt and mTOR . • Anti-Infective Research : This compound exhibits broad antiviral potential. It has been shown to improve survival in murine models of influenza virus pneumonia by inhibiting viral replication and the production of inflammatory cytokines like macrophage inflammatory protein-2 (MIP-2) . Recent studies also highlight its novel role as a potent capsule inhibitor against hypervirulent Klebsiella pneumoniae (hvKP), sensitizing the bacteria to host immune clearance by impairing capsular polysaccharide synthesis . • Metabolic and Oxidative Stress Studies : this compound shows promise in research related to diabetic complications. It prevents methylglyoxal (MG)-induced formation of advanced glycation end-products (AGEs) and oxidative DNA damage through its free radical scavenging activity, independent of direct MG trapping . Furthermore, it protects podocytes from high glucose and H 2 O 2 -induced oxidative stress and apoptosis by modulating the CXCL12/CXCR4/mTOR/Caspase-3 signaling pathway . • Antioxidant Mechanistic Studies : Theoretical investigations confirm its potent activity against hydroperoxyl (HOO•) radicals via favorable Radical Adduct Formation (RAF) and Hydrogen Transfer (HT) mechanisms in aqueous media. It also demonstrates potential as a Fe 2+ chelator, inhibiting Fenton reaction-driven hydroxyl radical generation . This product is presented as a high-purity chemical reference standard to support the accurate quantification and biological investigation of this promising natural product. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCVMIEKCOAJU-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID901314847
Record name trans-Isoferulic acid
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Molecular Weight

194.18 g/mol
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Physical Description

Solid
Record name Isoferulic acid
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Boiling Point

409.00 to 411.00 °C. @ 760.00 mm Hg
Record name Isoferulic acid
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CAS No.

25522-33-2, 537-73-5
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Record name (E)-3'-Hydroxy-4'-methoxycinnamic acid
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Record name ISOFERULIC ACID
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Melting Point

228 - 233 °C
Record name Isoferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Source Materials and Pretreatment

Isoferulic acid occurs naturally in plants such as Lobelia chinensis, Cimicifuga foetida, and pineapple flesh. Industrial-scale extraction often utilizes agricultural byproducts like corn bran, wheat bran, and sugarcane bagasse due to their high lignocellulosic content, which contains bound phenolic acids. Pretreatment involves drying raw materials at 105°C to reduce moisture content to 2–5%, followed by mechanical grinding to 20–60 mesh particle size. This increases surface area for subsequent solvent interaction.

Alkaline Hydrolysis and Solvent Extraction

The patented alkaline-alcohol extraction method for ferulic acid provides a foundational framework for this compound isolation. Fibrous materials are mixed with a sodium hydroxide-ethanol-water solution (2:50:50 to 4:70:30 w/v/v) at solid-to-liquid ratios of 1:10–1:15 (kg/L). Ethanol disrupts ester bonds in the polysaccharide-ferulic acid-lignin matrix, liberating free phenolic acids while minimizing polysaccharide dissolution. Extraction occurs at 40–80°C for 2.5–7 hours, with higher temperatures favoring faster release but risking compound degradation. For example, corn bran processed at 80°C for 2.5 hours yields crude extracts containing ferulic acid isomers.

Filtration and Concentration

Post-extraction, ultrafiltration membranes with molecular weight cutoffs (MWCO) of 1,000–20,000 Da remove polysaccharides and proteins. Subsequent nanofiltration (MWCO 150 Da) concentrates the phenolic acid fraction to 1/3–1/5 of the original volume. Acidification to pH 2.0 with hydrochloric acid precipitates this compound, which is then freeze-dried (-20°C, 100 Pa, 20 hours) to obtain a purity >90%.

Table 1: Extraction Parameters from Select Plant Sources

Raw MaterialAlkali:Ethanol:Water RatioTemperature (°C)Time (h)Yield (%)
Corn bran2:50:50802.54.2
Wheat bran3:60:406043.8
Sugarcane bagasse4:70:304072.9

Data adapted from patent CN103319328B.

Chemical Synthesis Pathways

Sulfation and Glucuronidation

This compound derivatives are synthesized via sulfation using sulfur trioxide-trimethylamine complexes. A 1:10 molar ratio of this compound to SO₃-NMe₃ in aqueous sodium carbonate (pH 9–10) produces this compound 3'-sulfate after 48 hours at room temperature. Glucuronidation employs protected β-glucuronic acid donors (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucuronate) with BF₃·Et₂O catalysis, yielding this compound glucuronides in 84–89% efficiency.

Isomerization of Ferulic Acid

While direct synthesis of this compound is less documented, isomerization of ferulic acid under basic conditions may yield this compound via keto-enol tautomerism. Adjusting pH and temperature during extraction could influence the ferulic/isoferulic acid ratio, though this requires further validation.

Purification and Analytical Techniques

Ultrafiltration and Nanofiltration

Tangential flow filtration systems with polyethersulfone membranes achieve stepwise purification. Initial ultrafiltration (MWCO 5,000–20,000) removes 95% of macromolecular impurities, while nanofiltration isolates low-molecular-weight phenolic acids.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Kromasil C18 column (250 × 4.6 mm, 5 μm) with acetonitrile-0.05% phosphoric acid (25:75 v/v) mobile phase resolves this compound at 3.8 minutes. Methanol deproteinization of plasma samples enables quantification down to 0.0206 μg/mL, critical for pharmacokinetic studies.

Table 2: HPLC Parameters for this compound Analysis

ParameterSpecification
ColumnKromasil C18 (250 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile-0.05% H₃PO₄ (25:75 v/v)
Flow Rate1.0 mL/min
Detection Wavelength320 nm
Retention Time3.8 min
LLOQ0.0206 μg/mL

Data from Cheng et al. (2022) and PubMed study.

Challenges and Optimization Strategies

Yield Limitations in Natural Extraction

Yields from lignocellulosic materials rarely exceed 5% due to matrix complexity. Enzymatic pretreatment with feruloyl esterases could enhance release efficiency but increases costs.

Stability During Processing

This compound degrades above 80°C, necessitating controlled heating. Nitrogen blanketing during freeze-drying prevents oxidation .

Chemical Reactions Analysis

Types of Reactions: Mitiglinide calcium undergoes several types of chemical reactions, including:

    Oxidation: Mitiglinide calcium can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Various substitution reactions can occur, especially at the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce modified isoindoline compounds .

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Recent studies have demonstrated that IFA exhibits potent antitumor effects, particularly against hematologic malignancies such as leukemia. In vitro experiments showed that IFA inhibited the proliferation of leukemia cell lines (Raji, K562, and Jurkat) in a dose-dependent manner. It induced cell cycle arrest at the G2/M phase and promoted apoptosis through the activation of caspase pathways and modulation of critical cell cycle proteins like Cdc2 and Cyclin B1 .

Case Study: Leukemia Cell Lines

  • Cell Lines Tested: Raji, K562, Jurkat
  • Effects Observed:
    • Inhibition of cell viability
    • Induction of apoptosis
    • Cell cycle arrest at G2/M phase
ParameterRaji CellsK562 CellsJurkat Cells
Cell Viability InhibitionSignificantSignificantSignificant
Apoptosis InductionYesYesYes
Cell Cycle ArrestG2/M PhaseG2/M PhaseG2/M Phase

Antioxidant Properties

Mechanism of Action
IFA has been shown to possess strong antioxidant activity. It effectively scavenges free radicals and inhibits oxidative stress-induced damage, particularly in preventing methylglyoxal (MG)-induced protein glycation and oxidative DNA damage. The protective effects are attributed to its ability to reduce reactive oxygen species (ROS) generation during glycation reactions .

Case Study: Methylglyoxal-Induced Damage

  • Experimental Setup: Bovine serum albumin was treated with MG.
  • Results:
    • Inhibition of advanced glycation end products (AGEs)
    • Reduction in protein carbonyl formation
    • Prevention of oxidative DNA damage
ParameterResult
AGEs FormationInhibited
Protein CarbonylsReduced
DNA DamagePrevented

Cardiovascular Health

Traditional Applications
In traditional medicine, IFA is incorporated into formulations like the Danshen-Shanzha formula, which has been extensively used for treating atherosclerosis and related cardiovascular conditions. Pharmacological studies indicate that IFA contributes to lipid metabolism regulation, endothelial function improvement, and reduction of inflammatory responses .

Clinical Applications

  • Formulation: Danshen-Shanzha formula
  • Indications: Atherosclerosis, high cholesterol levels
  • Effects Observed:
    • Reduction in LDL cholesterol
    • Improvement in HDL cholesterol levels
    • Enhanced blood circulation

Anti-Inflammatory Effects

IFA's anti-inflammatory properties have been documented in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in models of metabolic diseases .

Summary Table of this compound Applications

Application AreaMechanism/EffectReferences
Antitumor ActivityInduces apoptosis; cell cycle arrest
Antioxidant ActivityScavenges free radicals; prevents protein glycation
Cardiovascular HealthImproves lipid profiles; enhances endothelial function
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

Mechanism of Action

Mitiglinide calcium stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This closure of potassium channels causes depolarization, which in turn stimulates calcium influx through voltage-gated calcium channels. The increased intracellular calcium triggers the exocytosis of insulin granules, leading to insulin release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences

The table below highlights key structural and metabolic distinctions between isoferulic acid and related hydroxycinnamic acids:

Compound Structure Key Metabolic Pathways Unique Features
This compound 3-hydroxy-4-methoxycinnamic acid Glucuronidation (liver), sulfation Strong antioxidant activity in metal complexes; modulates GLUT4/PEPCK
Ferulic acid 4-hydroxy-3-methoxycinnamic acid Sulfation (intestine/liver) Higher anti-inflammatory activity in some models
Caffeic acid 3,4-dihydroxycinnamic acid Rapid methylation to ferulic acid Potent free radical scavenger but lower stability
Vanillic acid 4-hydroxy-3-methoxybenzoic acid Glucuronidation, renal excretion Limited antioxidant efficacy compared to cinnamic acids

Metabolic Notes:

  • This compound undergoes significant glucuronidation in human liver S9 homogenates, unlike ferulic or caffeic acids, which are primarily sulfated .
  • Its unique 3-hydroxy-4-methoxy configuration enhances metal chelation, improving antioxidant capacity in complexes with Mg(II) or Mn(II)/Na(I) .
Antioxidant Activity

This compound outperforms ferulic acid and other analogs in specific antioxidant assays:

  • DPPH/•OH Scavenging : Mg(II)-isoferulic acid complexes show 1.5–2× higher activity than free this compound .
  • Lipid Peroxidation : this compound and its Mg(II) complex inhibit lipid peroxidation at IC50 = 12.5 µM, comparable to ascorbic acid .
  • Pro-Oxidant Risk : Metal complexes of this compound (e.g., Mn(II)/Na(I)) exhibit elevated pro-oxidant activity, which may limit therapeutic use .

Comparison with Ferulic Acid :

  • Ferulic acid is less effective in metal-bound forms but shows lower cytotoxicity in keratinocyte models .
Antidiabetic Effects

This compound demonstrates superior glucose-lowering mechanisms compared to cinnamic acid derivatives:

  • GLUT4 Upregulation : At 5 mg/kg, this compound restores GLUT4 mRNA levels in diabetic rat soleus muscle by 90%, independent of insulin .
  • PEPCK Suppression : Reduces hepatic PEPCK expression by 40% in streptozotocin (STZ)-diabetic rats, reversing hyperglycemia .
  • Glycogen Synthesis : Enhances glucose incorporation into glycogen at 10–100 µM in diabetic models, a effect absent in ferulic acid studies .

Mechanistic Advantage :

Anti-Inflammatory and Cytoprotective Actions
  • CXCL12/CXCR4 Pathway: this compound (50 µM) normalizes CXCL12/CXCR4 signaling in oxidative-stressed podocytes, reducing TNF-α and IL-6 by 60–70% .
  • Apoptosis Inhibition : At 25 µM, it decreases caspase-3 activity by 50% in high-glucose/H2O2-treated cells, outperforming caffeic acid derivatives .

Comparative Limitation :

  • Ferulic acid shows broader anti-inflammatory effects in asthma models by suppressing NF-κB, but this compound’s niche lies in diabetic nephropathy protection .

Biological Activity

Isoferulic acid (IFA) is a phenolic compound derived from various plant sources, known for its diverse biological activities. This article explores the significant biological activities of IFA, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of ferulic acid, characterized by the presence of a methoxy group at the 3-position of the aromatic ring. This structural modification enhances its biological activity compared to other phenolic compounds.

Antioxidant Activity

IFA exhibits strong antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have demonstrated that IFA can scavenge free radicals effectively.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)Test Method
This compound365.27DPPH
Mg(II)-Isoferulic Acid153.50DPPH
Mn(II)/Na(I)-Isoferulic Acid149.00DPPH

The data indicates that metal complexes of IFA exhibit superior antioxidant activity compared to IFA alone, suggesting potential for enhanced therapeutic applications in oxidative stress-related conditions .

Anti-Glycation Effects

Recent studies highlight IFA's role as an anti-glycation agent, which is critical in preventing diabetic complications. In vitro experiments showed that IFA significantly inhibited the formation of advanced glycation end-products (AGEs) in both fructose and glucose systems.

Key Findings:

  • At a concentration of 5 mM, IFA inhibited the formation of ε-(carboxymethyl) lysine (CML) by 47% in the BSA/fructose model and by 21.9% in the BSA/glucose model.
  • IFA also reduced protein oxidation and prevented structural changes in human serum albumin induced by reactive oxygen species (ROS) and glycation .

Anticancer Activity

This compound has shown promising results in cancer research, particularly against hematologic malignancies. A study indicated that IFA induces apoptosis in leukemia cell lines (Raji, K562, and Jurkat) through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

Table 2: Effects of this compound on Leukemia Cells

Cell LineConcentration (µM)Viability Reduction (%)
Raji530
Raji4565
K562525
K5624560
Jurkat520
Jurkat4555

The treatment with IFA resulted in increased levels of cleaved PARP and caspase-3, indicating enhanced apoptotic activity .

Anti-Inflammatory Properties

IFA has been recognized for its anti-inflammatory effects, particularly in respiratory conditions. In a murine model of influenza virus pneumonia, administration of IFA improved survival rates and reduced body weight loss associated with viral infection.

Mechanism:

  • IFA inhibits the production of macrophage inflammatory protein-2 (MIP-2), contributing to its anti-inflammatory effects .

Antimicrobial Activity

Research has also identified antimicrobial properties associated with this compound. It demonstrates antibacterial activity against various pathogens such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal effects against Candida albicans and Aspergillus species .

Q & A

Q. What analytical methods are recommended for quantifying isoferulic acid in plant matrices, and how can their accuracy be validated?

this compound is commonly quantified using high-performance liquid chromatography (HPLC) with UV detection, as validated in studies on Cimicifuga species . Key parameters include:

  • Column : Hypersil ODS (250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Methanol-water-phosphoric acid (50:150:0.1).
  • Detection wavelength : 320 nm. Validation involves linearity testing (e.g., r ≥ 0.999 for calibration curves) and recovery studies (e.g., 98.32% average recovery with RSD ≤ 1.8%) . Researchers should also verify specificity by confirming no interference from structurally similar compounds like ferulic acid.

Q. How does the extraction efficiency of this compound vary with solvent systems, and what are the critical optimization parameters?

Ultrasound-assisted extraction (UAE) with ethanol-water mixtures (e.g., 50–70% ethanol) is effective for isolating this compound from plant tissues. Optimization via response surface methodology (RSM) can identify critical factors such as solvent ratio, extraction time, and temperature . For example, a 1:20 solid-to-solvent ratio at 40°C for 30 minutes maximizes yield while preserving phenolic integrity.

Q. What are the primary biological sources of this compound, and how do its concentrations vary across plant species?

this compound is abundant in Cimicifuga species (e.g., C. foetida, C. heracleifolia) and Astragalus-derived formulations . Quantification in Cimicifuga rhizomes ranges from 0.5–2.1 mg/g dry weight, depending on geographical origin and post-harvest processing . Comparative studies should use validated extraction protocols to minimize interspecies variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound (e.g., adrenergic receptor activation vs. anti-inflammatory effects)?

Discrepancies often arise from differences in experimental models or concentration thresholds. For example:

  • α1-Adrenergic receptor activation : Observed at IC₅₀ = 1.4 µM in vitro .
  • Anti-inflammatory effects : Reported at higher concentrations (≥10 µM) in macrophage models. Researchers should design dose-response studies across multiple cell lines and validate target engagement using receptor antagonists or knockout models .

Q. What experimental strategies can elucidate this compound’s synergistic interactions with other phytochemicals, such as calycosin in antioxidant assays?

Synergy studies require factorial design experiments (e.g., 1:1 to 1:5 compound ratios) and mechanistic assays. For example:

  • DPPH/FRAP assays : this compound and calycosin at 1:1 ratios show synergistic antioxidant activity (CI < 1) .
  • Cell-based models : Co-treatment in H₂O₂-induced HepG2 cells reduces oxidative stress markers (e.g., ROS, MDA) more effectively than individual compounds . Researchers should also employ metabolomics to identify shared or distinct pathways.

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) of this compound be addressed in preclinical studies?

Strategies include:

  • Nanoencapsulation : Lipid-based carriers improve solubility and intestinal absorption.
  • Prodrug synthesis : Esterification of the carboxylic acid group enhances membrane permeability. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) must be compared across formulations using LC-MS/MS .

Methodological and Data Analysis Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent or time-course bioactivity data for this compound?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Principal Component Analysis (PCA) : Identify key variables in synergistic interaction studies .

Q. How should researchers validate the purity and identity of this compound in synthetic or isolated samples?

  • HPLC-DAD/MS : Confirm retention time and mass spectra (e.g., [M-H]⁻ at m/z 193 for this compound).
  • NMR (¹H/¹³C) : Verify structural integrity using characteristic peaks (e.g., δ 7.05 ppm for aromatic protons) .
  • Purity criteria : ≥98% purity via area normalization in chromatograms .

Ethical and Reproducibility Guidelines

Q. What protocols ensure reproducibility in this compound studies, particularly in phytochemical extraction and bioassays?

  • Detailed SOPs : Document extraction parameters (e.g., solvent polarity, temperature) and bioassay conditions (e.g., cell passage number, serum-free pretreatment) .
  • Reference standards : Use commercially available this compound (e.g., Sigma-Aldrich CFN99438) with batch-specific certificates.
  • Data transparency : Share raw chromatograms, spectral data, and statistical scripts in supplementary materials .

Q. How can researchers mitigate bias in preclinical studies evaluating this compound’s therapeutic potential?

  • Blinded experiments : Separate personnel for compound administration and data analysis.
  • Negative controls : Include vehicle-only and inactive analogs (e.g., methylated this compound derivatives).
  • Pre-registration : Upload study protocols to platforms like OSF or ClinicalTrials.gov .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoferulic Acid
Reactant of Route 2
Reactant of Route 2
Isoferulic Acid

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